molecular formula C15H14N4OS B11033713 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B11033713
M. Wt: 298.4 g/mol
InChI Key: HEHXEOLSGJGSPX-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the pyrazole and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Thiazole Ring Formation: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and α-haloketone under acidic conditions.

    Introduction of Pyrazole Group: The pyrazole group can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-diketone.

    Final Coupling: The final step involves coupling the thiazole and pyrazole intermediates with a phenyl isocyanate to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, solvent systems like dichloromethane or ethanol.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methyl-N-(1-methyl-1H-pyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H14N4OS

Molecular Weight

298.4 g/mol

IUPAC Name

2-methyl-N-(1-methylpyrazol-4-yl)-5-phenyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H14N4OS/c1-10-17-13(14(21-10)11-6-4-3-5-7-11)15(20)18-12-8-16-19(2)9-12/h3-9H,1-2H3,(H,18,20)

InChI Key

HEHXEOLSGJGSPX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC=CC=C2)C(=O)NC3=CN(N=C3)C

Origin of Product

United States

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